molecular formula C27H28N4S4 B7824336 Bis(2-(o-aminophenylthiomethylthio)anilino)methane CAS No. 68758-72-5

Bis(2-(o-aminophenylthiomethylthio)anilino)methane

Cat. No.: B7824336
CAS No.: 68758-72-5
M. Wt: 536.8 g/mol
InChI Key: OWXIREOFSQQJKK-UHFFFAOYSA-N
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Description

Methanediamine, N,N’-bis[2-[[[(2-aminophenyl)thio]methyl]thio]phenyl]- is a complex organic compound with the molecular formula C27H28N4S4 This compound is characterized by the presence of two aminophenyl groups connected through a methanediamine core, with thioether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanediamine, N,N’-bis[2-[[[(2-aminophenyl)thio]methyl]thio]phenyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiophenol with formaldehyde to form a bis-thioether intermediate. This intermediate is then reacted with methanediamine under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methanediamine, N,N’-bis[2-[[[(2-aminophenyl)thio]methyl]thio]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups can be reduced to amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Various alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Methanediamine, N,N’-bis[2-[[[(2-aminophenyl)thio]methyl]thio]phenyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.

Mechanism of Action

The mechanism of action of Methanediamine, N,N’-bis[2-[[[(2-aminophenyl)thio]methyl]thio]phenyl]- involves its interaction with molecular targets, such as enzymes and receptors. The compound’s thioether and amino groups enable it to form strong interactions with these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methanediamine, N,N’-bis[2-[[[(2-hydroxyphenyl)thio]methyl]thio]phenyl]-
  • Methanediamine, N,N’-bis[2-[[[(2-methylphenyl)thio]methyl]thio]phenyl]-

Uniqueness

Methanediamine, N,N’-bis[2-[[[(2-aminophenyl)thio]methyl]thio]phenyl]- is unique due to its specific combination of thioether and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N,N'-bis[2-[(2-aminophenyl)sulfanylmethylsulfanyl]phenyl]methanediamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4S4/c28-20-9-1-5-13-24(20)32-18-34-26-15-7-3-11-22(26)30-17-31-23-12-4-8-16-27(23)35-19-33-25-14-6-2-10-21(25)29/h1-16,30-31H,17-19,28-29H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXIREOFSQQJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCSC2=CC=CC=C2NCNC3=CC=CC=C3SCSC4=CC=CC=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7071733
Record name Methanediamine, N,N'-bis[2-[[[(2-aminophenyl)thio]methyl]thio]phenyl]-
Source EPA DSSTox
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Molecular Weight

536.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68758-72-5
Record name N,N′-Bis[2-[[[(2-aminophenyl)thio]methyl]thio]phenyl]methanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68758-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanediamine, N,N'-bis(2-((((2-aminophenyl)thio)methyl)thio)phenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanediamine, N,N'-bis[2-[[[(2-aminophenyl)thio]methyl]thio]phenyl]-
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Record name Methanediamine, N,N'-bis[2-[[[(2-aminophenyl)thio]methyl]thio]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7071733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-bis[2-[[[(2-aminophenyl)thio]methyl]thio]phenyl]methylenediamine
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